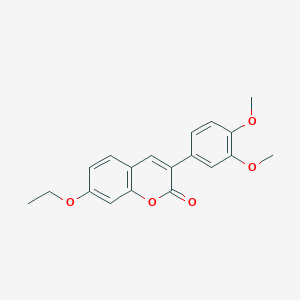

3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

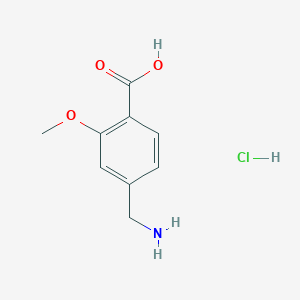

The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one” is a complex organic molecule. It contains functional groups such as ether and ketone, which are common in many organic compounds .

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. In the case of “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one”, the ether and ketone groups may be involved in various reactions. For instance, ethers can undergo cleavage reactions, while ketones can be involved in condensation reactions .Scientific Research Applications

Antioxidant Properties and Enzymatic Modification

Studies on dimethoxyphenol derivatives, closely related to the dimethoxyphenyl group in 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, have highlighted their potential as antioxidants. The enzymatic modification of these compounds, such as 2,6-dimethoxyphenol, has demonstrated an increase in antioxidant capacity through laccase-mediated oxidations. This process results in dimers with significantly higher antioxidant activities compared to the original substrate, indicating their utility as bioactive compounds in health and disease prevention research (Adelakun et al., 2012).

Molecular Structure and Photovoltaic Performance

The structural variations in compounds containing dimethoxyphenyl groups have been correlated with their photovoltaic performance. This relationship is crucial in the development of organic solar cells, where the optical, electrochemical properties, and device performance can be significantly influenced by slight changes in the molecular structure. Studies in this area contribute to the optimization of materials for renewable energy technologies (Ni et al., 2015).

Hydrogen-Bonding in Polymer Chemistry

Research on polymers containing carbonyl–aromatic π-stacked structures, which could be analogously related to the structure of 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, has shown the importance of hydrogen-bonding pendant chains in determining the photoluminescent properties of segmented oligo-polyphenylenevinylene copolymers. These studies have implications for the design and development of new materials with specific optical properties for use in electronics and photonics (Sierra & Lahti, 2004).

Reactivity and Synthesis Applications

The reactivity of isocoumarins and related compounds has been a subject of interest, particularly in the synthesis of compounds with potential biological activity. Research on the synthesis and activity of metabolites from structurally similar compounds provides insights into developing new pharmaceuticals with anti-inflammatory effects, showcasing the versatility of these compounds in drug discovery (Baba et al., 1998).

Mechanism of Action

Target of Action

It’s structurally similar to 3-(3,4-dimethoxyphenyl)propanoic acid, which targets the aromatic-amino-acid aminotransferase .

Mode of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as a monoamine oxidase inhibitor .

Biochemical Pathways

For instance, lignin peroxidase can decompose lignin and analogue compounds under mild conditions .

Result of Action

Compounds with the trimethoxyphenyl (tmp) group, which is similar to the structure of the compound , have displayed notable anti-cancer effects by effectively inhibiting various targets .

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-14-7-5-13-9-15(19(20)24-17(13)11-14)12-6-8-16(21-2)18(10-12)22-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDWHNIDHGPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)

![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)

![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)